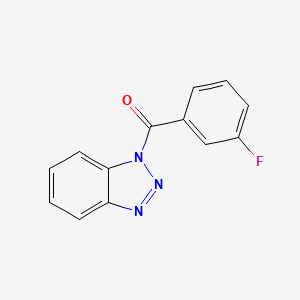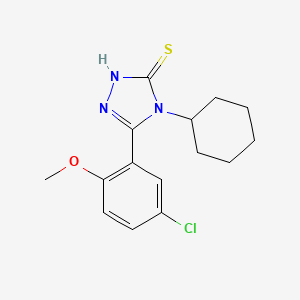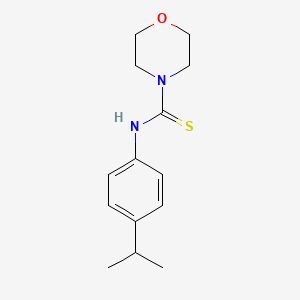
N-(4-isopropylphenyl)-4-morpholinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-4-morpholinecarbothioamide, commonly known as isothiocyanate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Isothiocyanate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, isothiocyanate has been shown to have anticancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth. In agriculture, isothiocyanate has been used as a natural pesticide, as it can repel and kill insects and other pests. In environmental science, isothiocyanate has been studied for its potential use in water treatment, as it can remove heavy metals and other pollutants from water.
作用機序
The mechanism of action of isothiocyanate varies depending on the specific application. In medicine, isothiocyanate induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. In agriculture, isothiocyanate acts as a natural pesticide by repelling and killing insects and other pests. In environmental science, isothiocyanate removes heavy metals and other pollutants from water by forming stable complexes with these substances.
Biochemical and Physiological Effects:
Isothiocyanate has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, the repelling and killing of insects and other pests, and the removal of heavy metals and other pollutants from water.
実験室実験の利点と制限
The advantages of using isothiocyanate in lab experiments include its effectiveness as a natural pesticide, its ability to remove heavy metals and other pollutants from water, and its potential as an anticancer agent. However, the limitations of using isothiocyanate in lab experiments include its toxicity to humans and animals, its potential to cause environmental harm if not used properly, and the difficulty of synthesizing and handling the compound.
将来の方向性
There are several future directions for research on isothiocyanate, including the development of new synthesis methods that are less toxic and more efficient, the exploration of new applications in medicine, agriculture, and environmental science, and the investigation of the compound's potential as a therapeutic agent for other diseases besides cancer. Additionally, further research is needed to better understand the mechanism of action of isothiocyanate and to identify any potential side effects or limitations of its use.
合成法
Isothiocyanate can be synthesized through various methods, including the reaction of an amine with carbon disulfide and a halogenating agent, the reaction of an isocyanate with a thiol, and the reaction of a primary amine with a thiocyanate. The most common method for synthesizing isothiocyanate is through the reaction of an amine with carbon disulfide and a halogenating agent, such as iodine or bromine.
特性
IUPAC Name |
N-(4-propan-2-ylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-11(2)12-3-5-13(6-4-12)15-14(18)16-7-9-17-10-8-16/h3-6,11H,7-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHXAZXUOUXPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-yl)phenyl]morpholine-4-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5704948.png)
![N~2~-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5704954.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5704962.png)
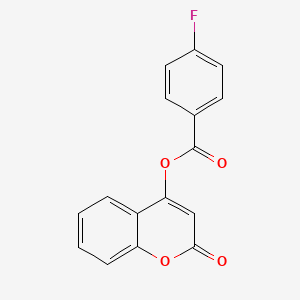
![N-cyclopentyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5704984.png)
![ethyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5704988.png)
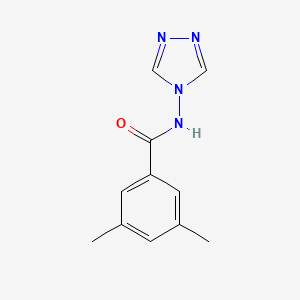


![1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5705012.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(methylthio)benzamide](/img/structure/B5705026.png)
